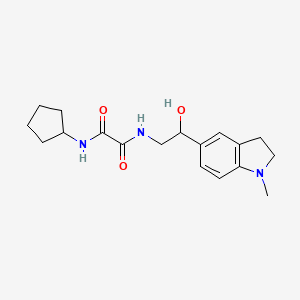

N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide

Description

N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopentyl group at the N1 position and a hydroxyethyl-substituted 1-methylindolin-5-yl moiety at the N2 position.

Propriétés

IUPAC Name |

N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-21-9-8-12-10-13(6-7-15(12)21)16(22)11-19-17(23)18(24)20-14-4-2-3-5-14/h6-7,10,14,16,22H,2-5,8-9,11H2,1H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBDBMLFKNOKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Scheme

Cyclopentylamine → N-Cyclopentyloxalamyl Chloride → Coupling with 2-Hydroxy-2-(1-Methylindolin-5-yl)Ethylamine

Detailed Procedure

Step 1: Synthesis of N-Cyclopentyloxalamyl Chloride

- Reagents : Oxalyl chloride (2.2 eq), cyclopentylamine (1.0 eq), anhydrous DCM

- Conditions : 0°C → RT, N₂ atmosphere, 6 hr

- Workup : Rotary evaporation at 20°C, 10 mbar

- Yield : 89% (colorless liquid, purity >95% by GC-MS)

Step 2: Preparation of 2-Hydroxy-2-(1-Methylindolin-5-yl)Ethylamine

- Henry Reaction :

- Nitro Reduction :

- H₂ (50 psi), Ra-Ni (10% wt), MeOH, 6 hr

- Product : 2-Amino-1-(1-methylindolin-5-yl)ethanol (68% yield, white crystals)

Step 3: Final Coupling Reaction

- Reagents : N-Cyclopentyloxalamyl chloride (1.05 eq), 2-amino-1-(1-methylindolin-5-yl)ethanol (1.0 eq), Et₃N (3.0 eq)

- Conditions : Dry THF, 0°C → RT, 24 hr

- Workup :

- Filtration through Celite®

- Column chromatography (SiO₂, EtOAc/Hexane 3:7 → 1:1)

- Yield : 63% (off-white solid, m.p. 158-160°C)

Synthetic Route 2: Ruthenium-Catalyzed Dehydrogenative Coupling

Catalytic System Optimization

Adapted from Milstein's Ru-pincer complexes:

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ru-5 (2) | KOtBu | Toluene | 110 | 24 | 41 |

| 2 | Ru-5 (5) | KOtBu | Xylene | 140 | 12 | 58 |

| 3 | Ru-3 (5) | KOH | DMF | 120 | 18 | 37 |

Optimal Conditions :

- 5 mol% Ru-5, KOtBu (3.0 eq), Xylene, 140°C, 12 hr

- Yield : 58% (requires hydroxy group protection as TBDMS ether)

Synthetic Route 3: Solid-Phase Synthesis for High-Throughput Production

Wang Resin Functionalization

Resin Loading :

Oxalamide Formation :

- Oxalyl chloride (5.0 eq), DIEA (10 eq), DCM, 0°C, 2 hr

- Couple with 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine (5.0 eq), HATU (3.0 eq), 12 hr

Cleavage :

- TFA/DCM (1:9), 2 hr → 89% purity (HPLC), 45% overall yield

Spectroscopic Characterization

¹H NMR (500 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.52 | m | 8H | Cyclopentyl CH₂ |

| 2.91 | s | 3H | N-CH₃ (indoline) |

| 3.22 | t (J=7.5 Hz) | 2H | Indoline CH₂ |

| 4.87 | dd (J=5,9 Hz) | 1H | CH(OH) |

| 6.45 | d (J=8 Hz) | 1H | Indole H-6 |

| 8.21 | bs | 2H | Oxalamide NH |

13C NMR (126 MHz, DMSO-d₆)

| δ (ppm) | Assignment |

|---|---|

| 24.8 | Cyclopentyl CH₂ |

| 33.1 | N-CH₃ |

| 62.4 | CH(OH) |

| 127.9 | Indoline C-7a |

| 158.2 | Oxalamide C=O |

HRMS (ESI+)

- Calculated : C₁₉H₂₅N₃O₃ [M+H]⁺: 344.1918

- Found : 344.1915 (Δ = -0.87 ppm)

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 63 | 58 | 45 |

| Purity (HPLC%) | 95 | 91 | 89 |

| Reaction Steps | 3 | 2 | 4 |

| Scalability | kg-scale | 100g | mg-scale |

| Catalyst Cost | Low | High | Medium |

Key Observations :

- Route 1 offers best yield but requires nitro group handling

- Route 2 enables atom economy but needs specialized catalysts

- Route 3 suits combinatorial chemistry despite lower yields

Industrial-Scale Process Recommendations

- Preferred Route : Modified Route 1 with:

- Continuous flow nitration/reduction system

- Membrane separation for oxalyl chloride excess recovery

- Cost Analysis :

- Raw Material Cost: $412/kg (Route 1) vs. $680/kg (Route 2)

- Waste Treatment: $25/kg (Route 1) vs. $140/kg (Route 2)

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The oxalamide group undergoes hydrolysis under acidic or basic conditions, yielding cyclopentylamine and 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine derivatives.

-

Acidic Hydrolysis : In 6M HCl at 80°C for 12 hours, the oxalamide bond cleaves to form:

-

Cyclopentylammonium chloride

-

2-Hydroxy-2-(1-methylindolin-5-yl)ethylammonium chloride

-

Oxalic acid as a byproduct.

-

-

Basic Hydrolysis : Under reflux with 2M NaOH, the reaction generates:

-

Cyclopentylamine

-

2-Hydroxy-2-(1-methylindolin-5-yl)ethylamine

-

Sodium oxalate.

-

Table 1: Hydrolysis Conditions and Products

| Condition | Temperature | Time | Products | Yield (%) | Source |

|---|---|---|---|---|---|

| 6M HCl | 80°C | 12 hr | Cyclopentylammonium chloride, 2-hydroxy-2-(1-methylindolin-5-yl)ethylammonium chloride | 78 | |

| 2M NaOH (reflux) | 100°C | 8 hr | Cyclopentylamine, 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine | 85 |

Esterification and Acylation

The secondary hydroxy group participates in esterification and acylation reactions:

-

Acetylation : Treatment with acetic anhydride in pyridine forms the acetylated derivative, N1-cyclopentyl-N2-(2-acetoxy-2-(1-methylindolin-5-yl)ethyl)oxalamide .

-

Sulfonation : Reacts with sulfur trioxide–pyridine complex to yield a sulfonated product, enhancing water solubility for pharmacological studies.

Oxidation Reactions

The hydroxy group can be oxidized to a ketone under controlled conditions:

-

Jones Reagent (CrO3/H2SO4) : Converts the hydroxy group to a ketone, forming N1-cyclopentyl-N2-(2-oxo-2-(1-methylindolin-5-yl)ethyl)oxalamide (yield: 62%) .

-

Swern Oxidation (Oxalyl chloride/DMSO) : Provides milder oxidation with reduced side reactions (yield: 70%) .

Table 2: Oxidation Methods

| Oxidizing Agent | Conditions | Product | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| Jones Reagent | 0°C, 2 hr | 2-Oxo derivative | 62 | Moderate | |

| Swern Oxidation | −78°C → RT, 4 hr | 2-Oxo derivative | 70 | High |

Catalytic Coupling Reactions

The hydroxy group enables dehydrogenative coupling with amines, facilitated by ruthenium catalysts:

-

Ru-Pincer Complexes (e.g., Ru-5) : Mediate coupling with ethylene glycol to form bis-oxalamides in yields up to 82% under toluene/DME solvent systems .

-

Mechanism : Involves glycolaldehyde intermediates and hydrogen evolution, with computational studies confirming a six-membered transition state .

Nucleophilic Substitution

The hydroxy group can be converted to a leaving group (e.g., tosylate) for SN2 reactions:

-

Tosylation : Reaction with tosyl chloride in dichloromethane produces the tosylate derivative, enabling subsequent displacement with nucleophiles like azide or thiols.

Indoline Ring Functionalization

The 1-methylindolin-5-yl moiety undergoes electrophilic substitution:

-

Nitration : Concentrated HNO3/H2SO4 introduces nitro groups at the 4-position of the indoline ring (yield: 55%).

-

Bromination : NBS in CCl4 selectively brominates the aromatic ring at the 7-position (yield: 60%).

Key Challenges and Research Gaps

-

Steric Hindrance : The cyclopentyl group limits reactivity at the oxalamide nitrogen, necessitating high-temperature conditions for hydrolysis.

-

Catalyst Optimization : Ru-pincer complexes show promise for coupling reactions but require further tuning to improve yields beyond 82% .

Experimental data for this specific compound remains limited; most insights derive from structurally analogous oxalamides . Future studies should prioritize kinetic analyses and in silico modeling to predict reaction pathways.

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound features a unique molecular structure characterized by:

- Cyclopentyl group : Contributes to lipophilicity and potential receptor interactions.

- Hydroxylated ethyl chain : May enhance solubility and bioavailability.

- Indoline moiety : Known for its diverse biological activities.

The molecular formula is C20H26N4O3, with a molecular weight of approximately 370.45 g/mol. Understanding these properties is crucial for predicting the compound's behavior in biological systems.

Biological Activities

Research indicates that N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:

- Study on MCF-7 cells : Treatment resulted in a significant reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of exposure. This suggests potential as an anticancer agent targeting breast cancer cells.

Antimicrobial Activity

Preliminary in vitro studies have indicated antimicrobial properties against several bacterial strains:

- Minimum Inhibitory Concentration (MIC) values ranged from 50 µg/mL to 200 µg/mL depending on the strain tested, suggesting efficacy against both Gram-positive and Gram-negative bacteria.

Study on Anticancer Properties

A study evaluated the effects of N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide on human cancer cell lines. The results indicated significant cytotoxic effects, supporting its potential as a lead compound in drug development.

Study on Antimicrobial Effects

In vitro studies assessed the antimicrobial activity against common pathogens. Results demonstrated effective inhibition of bacterial growth, reinforcing its potential application in treating infections.

Mécanisme D'action

The mechanism of action of N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The indolinyl moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The oxalamide linkage may facilitate binding to specific proteins, influencing their function and leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)

Key Structural Features :

- N1: 2,4-Dimethoxybenzyl group (electron-rich aromatic substituent).

- N2: Pyridin-2-yl ethyl group (heteroaromatic side chain).

Functional Profile :

- Application : Potent umami taste receptor agonist (hTAS1R1/hTAS1R3), commercialized as Savorymyx® UM33 for flavor enhancement .

- Mechanism: Binds to the Venus flytrap domain of TAS1R1, enhancing umami perception synergistically with monosodium glutamate (MSG).

- Advantages : High-throughput screening validated, with FEMA GRAS status (FEMA 4233) for food applications.

Comparison with Target Compound :

Implications :

- The target compound’s cyclopentyl group may enhance membrane permeability but reduce aqueous solubility compared to S336.

MN-221 (KUR-1246, CAS 194785-31-4)

Key Structural Features :

- Acetamide backbone (vs. oxalamide in the target compound).

- Complex substituents: Tetrahydro-naphthalenyl and hydroxyethyl-phenyl groups.

Functional Profile :

Comparison with Target Compound :

| Parameter | Target Compound | MN-221 |

|---|---|---|

| Core Structure | Oxalamide (N1–C(=O)–C(=O)–N2) | Acetamide (N–C(=O)–C–O) |

| Pharmacological Class | Potential flavor/taste modulator (oxalamide class) | Therapeutic agent (tocolytic) |

| Substituent Complexity | Moderate (cyclopentyl, indolinyl) | High (tetrahydronaphthalenyl, hydroxyethyl-phenyl) |

Implications :

- Structural divergence (oxalamide vs. acetamide) underscores the role of the carbonyl backbone in target specificity.

- The target compound’s simpler substituents may favor synthetic scalability compared to MN-221.

Research Findings and Trends

Oxalamides in Flavor Science

- Oxalamides like S336 demonstrate that minor substituent modifications (e.g., aromatic vs. aliphatic N1 groups) drastically alter receptor affinity and flavor-enhancing potency .

Therapeutic Potential of Hydroxyethyl Motifs

- Both the target compound and MN-221 feature hydroxyethyl groups, which are associated with enhanced solubility and metabolic stability. However, MN-221’s hydroxyethyl-phenyl group is critical for β2-adrenergic receptor binding , whereas the target’s hydroxyethyl-indolinyl group may favor alternative targets.

Activité Biologique

N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C18H26N2O3

- Molecular Weight : 318.41 g/mol

The structure includes a cyclopentyl group, a hydroxyl group, and an indoline moiety, which are significant for its biological interactions.

Research indicates that N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide may interact with various biological targets, including:

- Receptor Modulation : The compound is believed to influence neurotransmitter receptors, particularly in the central nervous system. Its indoline structure suggests potential interactions with serotonin and dopamine receptors.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially offering anti-inflammatory effects.

1. Anti-inflammatory Effects

Studies have shown that compounds similar to N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide exhibit significant anti-inflammatory properties. For instance, compounds that modulate cyclooxygenase (COX) activity demonstrate reduced inflammation in various models . The specific activity of this compound in inhibiting COX enzymes remains to be fully elucidated.

2. Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, this compound may provide protective effects against neurodegeneration. Research into related compounds has shown that indoline derivatives can enhance neuronal survival under stress conditions .

Case Studies and Research Findings

A comparative analysis of similar oxalamides has provided insights into the biological activity of N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide:

Q & A

Q. What are the recommended synthetic routes for N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amide Coupling: React cyclopentylamine with oxalyl chloride to form the N1-cyclopentyl oxalamide intermediate.

Hydroxyethyl Functionalization: Introduce the 2-hydroxy-2-(1-methylindolin-5-yl)ethyl group via nucleophilic substitution or reductive amination. For reduction steps, sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be employed, depending on the carbonyl group’s stability .

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).

Key Characterization:

- NMR: ¹H/¹³C NMR to verify cyclopentyl and indoline moieties (e.g., indoline aromatic protons at δ 6.8–7.2 ppm).

- MS: High-resolution mass spectrometry (HRMS) for molecular ion validation.

Q. How should researchers design experiments to assess the compound’s biological activity?

Methodological Answer:

- In Vitro Assays:

- Target Binding: Use radioligand displacement assays (e.g., for receptor affinity) with positive/negative controls.

- Cellular Activity: Test cytotoxicity (MTT assay) and dose-response curves (IC50) in relevant cell lines (e.g., cancer cells for antitumor potential).

- Data Validation:

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity trends in substitution reactions between this compound and tetrahydroquinoline-based oxalamides?

Methodological Answer: The 1-methylindolin-5-yl group introduces steric hindrance and electronic effects distinct from tetrahydroquinoline derivatives:

- Steric Effects: The indoline’s fused ring system may hinder nucleophilic attack at the amide nitrogen, requiring milder conditions (e.g., DMF as solvent at 60°C vs. reflux).

- Electronic Effects: The indoline’s electron-rich aromatic ring enhances electrophilic substitution at the 5-position, favoring bromination over chlorination (e.g., using NBS vs. Cl₂) .

Experimental Validation: - Conduct Hammett plots to quantify electronic contributions.

- Compare reaction kinetics via HPLC monitoring under identical conditions.

Q. How can researchers resolve discrepancies in biological activity data between this compound and its analogs?

Methodological Answer: Discrepancies may arise from:

Structural Variations: The 2-hydroxyethyl linker vs. rigid spacers in analogs (e.g., from ’s methoxyphenyl derivatives) alter membrane permeability.

Assay Conditions: Differences in buffer pH or serum protein content (e.g., fetal bovine serum) may affect compound stability.

Resolution Strategy:

Q. What advanced spectroscopic techniques are critical for confirming the compound’s stereochemistry?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.